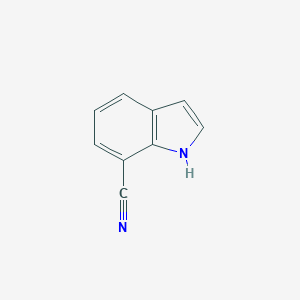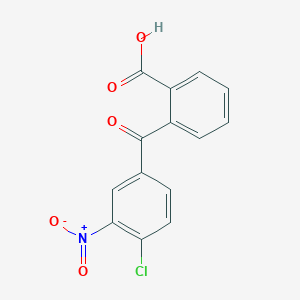
Minodronsäure
Übersicht
Beschreibung
Minodronic acid is a third-generation bisphosphonate, a class of drugs known for their ability to inhibit bone resorption. It is particularly noted for its high potency in this regard, being significantly more effective than earlier bisphosphonates such as etidronic acid and alendronate . Minodronic acid has been developed and approved for the treatment of osteoporosis in Japan, and it has been shown to be effective in increasing bone mineral density (BMD) and preventing fractures in postmenopausal women with primary osteoporosis . The drug is available in both daily and monthly formulations, with the monthly formulation showing noninferiority to the daily one in terms of efficacy and side effects .
Synthesis Analysis
The practical and scalable synthesis of minodronic acid has been developed from 2-aminopyridines. The synthesis avoids the need for column chromatography in all steps, which is advantageous for large-scale production. Key steps in the synthesis include reductive hydrodechlorination and Suzuki coupling reactions of 2-chloroimidazole[1,2-a]pyridines . This streamlined process is crucial for the efficient production of minodronic acid for clinical use.
Molecular Structure Analysis
While the specific molecular structure analysis of minodronic acid is not detailed in the provided papers, its classification as a nitrogen-containing bisphosphonate is indicative of its structure. Bisphosphonates typically have two phosphonate groups attached to a carbon atom, which is also linked to a hydroxyl group and a side chain that contains nitrogen in the case of nitrogen-containing bisphosphonates like minodronic acid. This structure is key to its mechanism of action, as it allows the molecule to bind strongly to hydroxyapatite in bone, inhibiting the action of osteoclasts and thus bone resorption .
Chemical Reactions Analysis
Minodronic acid has been shown to inhibit the function of purinergic P2X(2/3) receptors, which play a role in nociceptive transmission. This inhibition is higher than that of suramin, a known P2X receptor antagonist, in receptor-expressing cells. This unique activity suggests that minodronic acid may have additional benefits in treating diseases with accelerated bone turnover that are also associated with bone pain, such as bone metastases .
Physical and Chemical Properties Analysis
Minodronic acid's physical and chemical properties allow it to be effective in various therapeutic contexts. It has been shown to prevent the decrease in BMD and bone strength, improve bone microarchitecture, and inhibit bone turnover in ovariectomized cynomolgus monkeys and rats, which are models for postmenopausal osteoporosis . The drug's ability to bind to bone and its distribution at bone resorption sites have been confirmed, with its concentration at these sites being sufficient to antagonize P2X2/3 receptors, contributing to its analgesic effects .
Relevant Case Studies
Several studies have demonstrated the efficacy of minodronic acid in animal models. In ovariectomized cynomolgus monkeys, minodronic acid treatment for 9 months increased vertebral mechanical strength primarily by increasing BMD and bone mineral content (BMC) . Another study in ovariectomized monkeys showed that minodronic acid prevented reductions in bone strength and improved trabecular architecture . In ovariectomized rats with established osteopenia, minodronic acid treatment suppressed increased bone turnover and prevented reductions in bone mass and strength . Additionally, intermittent treatment with minodronic acid was found to be as effective as daily treatment in preventing reductions in bone mass and strength in ovariectomized rats .
Minodronic acid has also been investigated for its potential in cancer therapy. It has been shown to prevent the growth of bladder cancer in vitro and in vivo, suggesting its potential as an anticancer agent . Similarly, it has been found to augment the interferon α/β-mediated inhibition of renal cell cancer cell growth, indicating its potential use in combination therapies for cancer .
Wissenschaftliche Forschungsanwendungen
Behandlung von Osteoporose
Minodronsäurehydrat wird hauptsächlich zur Behandlung von Osteoporose eingesetzt. Es ist bekannt, dass es 1000-mal effektiver ist als Etidronat und 10- bis 100-mal effektiver als Alendronat bei der Hemmung des Knochenabbaus . Klinische Studien haben signifikante Erhöhungen der Knochendichte in der Lendenwirbelsäule und im Hüftgelenk nach Verabreichung gezeigt, zusammen mit einer Abnahme der Inzidenzrate neuer Wirbel- und Nicht-Wirbelfrakturen .
Verbesserung der Knochendichte
Die Verbindung hat sich gezeigt, dass sie die Knochendichte verbessert, was für Patienten mit primärer Osteoporose entscheidend ist. Es wurde eine einmal monatlich anzuwendende Formulierung von Minodronsäure entwickelt, die keine signifikanten Unterschiede in den Verbesserungsraten der Knochendichte im Vergleich zu einer einmal täglich anzuwendenden Formulierung zeigte, was ihre Nicht-Unterlegenheit beweist .
Hemmung des Knochenabbaus
Die Fähigkeit von Minodronsäurehydrat, den Knochenabbau zu hemmen, ist ein Schlüsselfaktor für ihren Einsatz bei der Behandlung von Osteoporose. Es senkt alle Marker des Knochenstoffwechsels, wie z. B. den im Urin vorkommenden Kollagentyp 1 quervernetzten N-Teloptid, das im Urin vorkommende freie Deoxypyridinolin, die alkalische Phosphatase im Serum und das Osteocalcin im Serum .
Frakturprophylaxe
Einer der wichtigsten Vorteile von this compound ist ihre Wirksamkeit in der Frakturprophylaxe. Dies wird auf ihre starke Wirkung zurückgeführt, die Knochenmasse und -festigkeit zu erhöhen, wodurch das Risiko von Frakturen bei osteoporotischen Patienten verringert wird .
Qualitätskontrolle in der Arzneimittelherstellung
Die prozessbedingten Verunreinigungen von this compound haben einen erheblichen Einfluss auf die Qualitätskontrolle des Arzneimittels. Es wurde eine empfindliche und zuverlässige Hochleistungsflüssigkeitschromatographie (HPLC)-Methode für die quantitative Bestimmung von this compound und ihren verwandten Verunreinigungen entwickelt, um die Qualität des endgültigen pharmazeutischen Produkts zu gewährleisten .
Morphologische Veränderungen von Osteoklasten
Die Forschung konzentriert sich auch auf die Auswirkungen von this compound auf morphologische Veränderungen kultivierter Osteoklasten. Studien mit Licht- und Elektronenmikroskopie haben diese Veränderungen ausgewertet, die wichtig sind, um den Wirkmechanismus des Arzneimittels im Knochengewebe zu verstehen .
Wirkmechanismus
Target of Action
Minodronic acid, a third-generation bisphosphonate, primarily targets two key enzymes: Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS) . These enzymes play crucial roles in the mevalonate pathway, which is essential for the prenylation of small GTPase proteins, a process vital for osteoclast function .
Mode of Action
Minodronic acid acts as an inhibitor of FPPS and GGPPS . By inhibiting these enzymes, it disrupts the mevalonate pathway, leading to a deficiency in the prenylation of small GTPase proteins . This disruption impairs the function of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss .
Biochemical Pathways
The primary biochemical pathway affected by minodronic acid is the mevalonate pathway . This pathway is crucial for the production of cholesterol and isoprenoids, which are essential for various cellular functions, including cell growth and differentiation . By inhibiting FPPS and GGPPS, minodronic acid disrupts this pathway, leading to a decrease in bone resorption and an increase in bone mineral density .
Pharmacokinetics
It is known that the compound exhibits dose linearity over a range of 1 to 4 mg in young subjects . The plasma concentration of minodronic acid reaches a steady state on day 7 after oral administration once daily for 7 days, with a mean accumulation ratio of 1.3 . In elderly volunteers, the plasma Cmax and AUC0–1 were both 1.8-fold higher compared with those of the young subjects . Food can reduce the Cmax and AUC0 of minodronic acid by 55% and 72%, respectively .
Result of Action
The primary result of minodronic acid’s action is a significant reduction in bone resorption, leading to an increase in bone mineral density . This is achieved by its inhibitory effect on osteoclasts . The inhibition of the important signal transduction pathways at the molecular level will significantly inhibit the effect of osteoclasts at the cellular level .
Action Environment
The environment can influence the action of minodronic acid. For instance, food intake can significantly reduce the bioavailability of the drug . Additionally, age can also impact the pharmacokinetics of minodronic acid, with elderly individuals showing higher plasma concentrations of the drug compared to younger individuals
Safety and Hazards
Minodronic acid should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Zukünftige Richtungen
Minodronic acid is the strongest inhibitor of bone resorption among available oral bisphosphonates, hence it can be administered once a month . It is approved for the treatment of osteoporosis in Japan . Future research may focus on optimizing the dosing regimen of Minodronic acid in relation to food intake to enhance the effectiveness of the treatment .
Eigenschaften
IUPAC Name |
(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048779 | |
| Record name | Minodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180064-38-4, 155648-60-5 | |
| Record name | Minodronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Minodronic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minodronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 180064-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Minodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minodronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINODRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


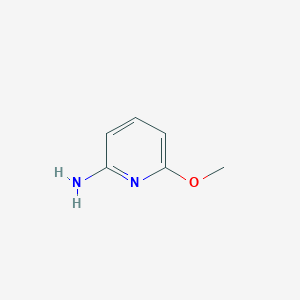
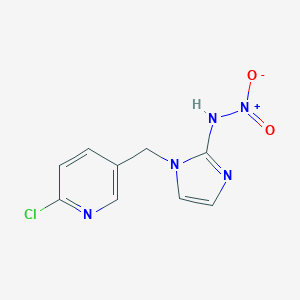





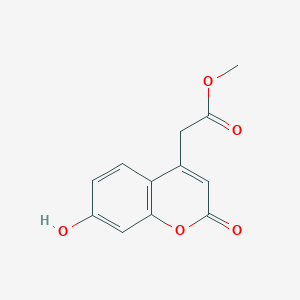
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
